molecular formula C7H10Cl2N4 B563622 1H-Benzo[d]imidazole-5,6-diamine dihydrochloride CAS No. 90000-54-7

1H-Benzo[d]imidazole-5,6-diamine dihydrochloride

Cat. No.: B563622
CAS No.: 90000-54-7
M. Wt: 221.085
InChI Key: XOEWEVKPPVSJDW-UHFFFAOYSA-N
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Description

1H-benzimidazole-5,6-diamine is a member of benzimidazoles . It’s a derivative that exhibits corrosion inhibiting properties against strong acids .


Synthesis Analysis

There are several papers discussing the synthesis of 1H-Benzo[d]imidazole-5,6-diamine dihydrochloride. For instance, one paper discusses the design, synthesis, and evaluation of new 1H-Benzo[d]imidazole based PqsR inhibitors as adjuvant therapy for Pseudomonas aeruginosa infections . Another paper discusses the design and synthesis of 1H-benzo[d]imidazole selective HDAC6 .


Molecular Structure Analysis

The molecular formula of this compound is C7H10Cl2N4 . The molecular weight is 221.08 g/mol . The InChI code is 1S/C7H8N4.2ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;;/h1-3H,8-9H2,(H,10,11);2*1H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 221.08 g/mol . It has 5 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is solid at room temperature .

Scientific Research Applications

Anti-Obesity Potential

1H-Benzo[d]imidazole derivatives have been studied for their potential in treating obesity. Specifically, N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives have shown promising results as pancreatic lipase inhibitors, which play a crucial role in fat digestion. These derivatives could provide a new approach for obesity treatment (Unnisa et al., 2022).

Chemical Sensing

Benzimidazole compounds have been utilized in chemical sensors, especially for metal ions. For instance, a ratiometric fluorescent sensor based on a benzimidazole platform selectively detects Al3+ ions in aqueous solutions (Jeyanthi et al., 2013).

Antitubercular Activity

1H-Benzo[d]imidazole derivatives have demonstrated significant antitubercular activity, targeting the MmpL3 gene in Mycobacterium tuberculosis. This action interrupts the synthesis of key mycobacterial components, indicating potential therapeutic applications in tuberculosis treatment (Korycka-Machala et al., 2019).

Quantum-Chemical Studies

The compound has been a subject in quantum-chemical studies. For instance, 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole was examined for its molecular geometry, vibrational frequencies, and NMR chemical shift values, contributing to the understanding of its chemical behavior and properties (Özdemir et al., 2011).

Anti-inflammatory and Antioxidant Agents

Some benzimidazole analogs, such as 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazoles, have been evaluated for their anti-inflammatory and antioxidant properties. These compounds have shown promising activity against cyclooxygenase enzymes, suggesting potential as anti-inflammatory agents (Shankar et al., 2017).

Synthesis Techniques

Innovative synthesis techniques for benzimidazole derivatives have been developed. For instance, a palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization method has been used to create functionalized benzimidazoimidazoles, showcasing advancements in synthetic chemistry (Veltri et al., 2018).

Antimycobacterial Activity

Benzimidazole derivatives have also been synthesized and evaluated for their antimycobacterial activity. Some of these compounds, particularly those substituted at the C-2 position, exhibited excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis, highlighting their potential as anti-tubercular agents (Gobis et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

Mechanism of Action

Target of Action

1H-Benzo[d]imidazole-5,6-diamine dihydrochloride, also known as 5,6-DIAMINOBENZIMIDAZOLE DIHYDROCHLORIDE, has been found to target key kinases such as EGFR, HER2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets, leading to significant changes in their activity. For instance, it has been found to inhibit the activity of EGFR, HER2, and CDK2 . This inhibition can lead to a disruption in the normal functioning of these kinases, affecting the signaling pathways they are involved in.

Biochemical Pathways

The inhibition of these kinases by this compound can affect various biochemical pathways. For instance, the inhibition of EGFR and HER2 can disrupt the PI3K/Akt signaling pathway, which is involved in cell survival and growth. Similarly, the inhibition of CDK2 can affect the cell cycle, leading to cell cycle arrest .

Pharmacokinetics

The compound exhibits high gastrointestinal absorption, indicating good oral bioavailability . It is also a substrate for P-glycoprotein, a protein that can pump various compounds out of cells, affecting their distribution in the body .

Result of Action

The inhibition of key kinases by this compound can lead to various molecular and cellular effects. For instance, it has been found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells . This can lead to a reduction in the growth and proliferation of these cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption and distribution in the body. Additionally, the presence of other drugs can affect its action, as they can compete for the same targets or affect its metabolism .

Properties

IUPAC Name

1H-benzimidazole-5,6-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;;/h1-3H,8-9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEWEVKPPVSJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC=N2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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